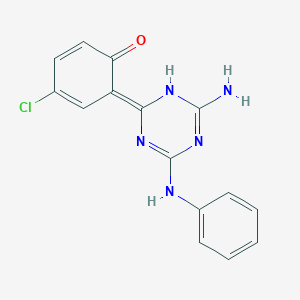![molecular formula C10H13NO5 B262530 (2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid, also known as MFA-OEA, is a synthetic compound that has been studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a role in lipid metabolism and inflammation. Activation of PPARα by this compound may lead to increased fatty acid oxidation and decreased inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and have anti-inflammatory effects. It has also been shown to increase fatty acid oxidation and decrease triglyceride levels in the liver.
Advantages and Limitations for Lab Experiments
One advantage of studying (2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of the compound for use in experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid. One area of interest is its potential use as a therapeutic agent for obesity and diabetes. Further studies are needed to better understand its mechanism of action and to determine the optimal dosage and administration route. Additionally, studies could be conducted to investigate its potential use in other areas, such as inflammation and cardiovascular disease.
Conclusion
This compound is a synthetic compound that has been studied for its potential therapeutic effects in obesity, diabetes, and inflammation. Its mechanism of action involves the activation of PPARα, which may lead to increased fatty acid oxidation and decreased inflammation. While there is still much to learn about this compound, it holds promise as a potential therapeutic agent for a variety of conditions.
Synthesis Methods
(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid can be synthesized through a multi-step process. First, 5-methylfurfural is reacted with formaldehyde to produce 5-methylfurfuryl alcohol. The alcohol is then reacted with chloroacetic acid to form the corresponding ester. This ester is then reacted with glycine to produce the final product, this compound.
Scientific Research Applications
(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid has been studied for its potential therapeutic effects in a variety of areas, including obesity, diabetes, and inflammation. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-[2-[(5-methylfuran-2-yl)methylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H13NO5/c1-7-2-3-8(16-7)4-11-9(12)5-15-6-10(13)14/h2-3H,4-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
OOHXJKPLKGGUDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC(=O)COCC(=O)O |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)








